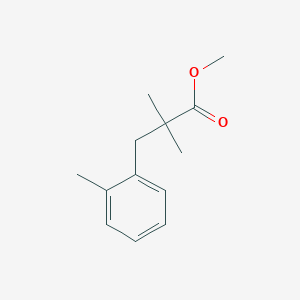

Methyl 2,2-dimethyl-3-(O-tolyl)propanoate

Description

Properties

IUPAC Name |

methyl 2,2-dimethyl-3-(2-methylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-10-7-5-6-8-11(10)9-13(2,3)12(14)15-4/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKRNIPBQGSRSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101213041 | |

| Record name | Benzenepropanoic acid, α,α,2-trimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101213041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363210-14-3 | |

| Record name | Benzenepropanoic acid, α,α,2-trimethyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363210-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanoic acid, α,α,2-trimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101213041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification and Aromatic Substitution

A common approach involves starting from a suitable 3-substituted propanoic acid derivative or diketone, followed by esterification and aromatic substitution to introduce the O-tolyl group.

- Starting Material: 4-methyl-1-phenylpentane-1,3-dione or analogous diketones can be used as precursors for the propanoate structure with aromatic substitution.

- Esterification: Using methanol under acidic or catalytic conditions to form the methyl ester.

- Aromatic Substitution: Introduction of the O-tolyl group can be achieved via nucleophilic aromatic substitution or coupling reactions under controlled temperature and solvent conditions.

A detailed example from related compounds shows:

- Reaction of 4-methyl-1-phenylpentane-1,3-dione with acetonitrile as solvent.

- Stirring overnight at ambient temperature.

- Extraction and purification using chloroform and water phases.

- Oxidation using Oxone in methanol/water under ice cooling.

- Recrystallization from ethanol to obtain the pure ester compound.

This method yields approximately 49-50% over two steps, with melting points around 165-295 °C depending on the exact compound and purity.

Use of Organic Amine Catalysts and Controlled Temperature

Another method involves using organic amine catalysts to facilitate esterification and substitution reactions:

- React 2-methyl-2-propyl-1,3-propanediol with trichloromethyl chloroformate in an organic solvent such as ethyl acetate, cyclohexanone, or chloroform.

- Catalyst options include 1,3-dimethyl-2-imidazolidinone, triethylamine, N,N-dimethylformamide, or pyridine.

- Reaction temperature is controlled between -5°C and 50°C.

- Molar ratios of reactants and catalysts are carefully optimized (e.g., diol:chloroformate:catalyst = 1:0.5–2.5:0.2–2.5).

- Reaction time ranges from 10 to 20 hours for completion.

- Post-reaction, water is added to separate the organic layer and recover the solvent to isolate the ester product.

This approach is monitored by gas chromatography to ensure reaction completeness and purity.

Comparative Data Table of Preparation Parameters

Research Findings and Notes

- The diketone-based synthesis route with subsequent oxidation and recrystallization provides a reliable pathway to the title compound or close analogs, with moderate yields and well-defined purity parameters.

- Organic amine-catalyzed esterification under controlled temperature and solvent conditions allows for high selectivity and reaction control, suitable for scale-up and industrial applications.

- The choice of catalyst and solvent significantly affects the reaction kinetics and product purity.

- Monitoring by gas chromatography and TLC is critical for ensuring reaction completion and minimizing side products.

- Post-reaction workup involving aqueous-organic phase separation and solvent recovery is essential for efficient isolation.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,2-dimethyl-3-(O-tolyl)propanoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens like chlorine or bromine.

Major Products Formed:

Hydrolysis: 2,2-dimethyl-3-(O-tolyl)propanoic acid and methanol.

Reduction: 2,2-dimethyl-3-(O-tolyl)propanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

Methyl 2,2-dimethyl-3-(O-tolyl)propanoate serves as a valuable intermediate in the synthesis of various organic compounds. Its ability to undergo reactions such as esterification, reduction, and oxidation makes it useful in creating complex molecules.

Reactions Involving this compound

| Reaction Type | Description | Key Products |

|---|---|---|

| Esterification | Reacts with alcohols to form esters. | Various alkyl esters |

| Reduction | Can be reduced to corresponding alcohols using lithium aluminum hydride. | Methyl 2,2-dimethyl-3-(O-tolyl)propan-1-ol |

| Oxidation | Oxidized to carboxylic acids using potassium permanganate. | Methyl 2,2-dimethyl-3-(O-tolyl)propanoic acid |

These reactions highlight the compound's utility in synthesizing other functionalized derivatives.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its biological activity. Preliminary studies suggest that it may interact with specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.

The compound's interactions with biological targets are significant for its potential therapeutic applications. Notable findings include:

- Enzyme Interaction : Research indicates that this compound may modulate enzyme activity related to drug metabolism.

- Therapeutic Potential : The presence of hydroxy and ester groups allows for hydrogen bonding and other non-covalent interactions that could lead to new drug designs.

Case Studies

Several case studies have documented the applications of this compound in various research settings:

Case Study 1: Synthesis of β-Amino Esters

A study demonstrated the use of this compound in Mannich-type reactions to synthesize β-amino esters with high yields. The reaction conditions were optimized using proline-derived catalysts, resulting in significant product formation .

Case Study 2: Interaction with Biological Targets

Another investigation focused on the compound's interaction with cytochrome P450 enzymes, which are crucial for drug metabolism. The study found that this compound influenced enzyme activity, suggesting its potential role in drug design .

Mechanism of Action

The mechanism of action of methyl 2,2-dimethyl-3-(O-tolyl)propanoate depends on its specific application. In enzymatic reactions, the ester group can be hydrolyzed by esterases to produce the corresponding carboxylic acid and alcohol. This hydrolysis reaction is essential for the compound’s role as a substrate in biochemical studies .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Methyl 2,2-dimethyl-3-(o-tolyl)propanoate

- CAS No.: 1363210-14-3

- Molecular Formula : C₁₃H₁₈O₂

- Molecular Weight : 206.28 g/mol

- Purity : >95% (research grade)

- Storage : Stable at room temperature (RT) in sealed containers, protected from moisture .

Structural Features :

This compound is characterized by a methyl ester group, a geminal dimethyl substitution at the second carbon, and an ortho-tolyl (2-methylphenyl) group at the third carbon. The ortho-methyl substituent on the aromatic ring introduces steric hindrance and electronic effects, influencing reactivity and applications in organic synthesis or medicinal chemistry .

Research Applications :

Primarily used in pharmaceutical and agrochemical research, its solubility in organic solvents (e.g., DMSO) and stability under standard storage conditions make it suitable for in vitro studies. Sample solutions are typically prepared at 10 mM concentration .

Comparison with Structurally Similar Compounds

Methyl 2,2-Dimethyl-3-Oxopropanoate

- CAS No.: 13865-20-8

- Molecular Formula : C₆H₁₀O₃

- Molecular Weight : 130.14 g/mol

- Key Differences :

- Lacks the aromatic o-tolyl group, replaced by a ketone (3-oxo) group.

- Simpler structure with lower molecular weight, enhancing volatility.

- Reactivity : The ketone group increases susceptibility to nucleophilic attacks (e.g., Grignard reactions), unlike the aryl-substituted compound, which participates in electrophilic aromatic substitution .

- Applications : Intermediate in synthesizing β-keto esters or heterocyclic compounds.

Ethyl 2,2-Dimethyl-3-Oxo-3-(m-Tolyl)Propanoate

- CAS No.: 93742-43-9

- Molecular Formula : C₁₄H₁₈O₃

- Molecular Weight : 234.29 g/mol

- Key Differences: Ester Group: Ethyl ester (vs. methyl) may alter hydrolysis kinetics and metabolic stability. Substituent Position: Meta-tolyl (3-methylphenyl) group instead of ortho-tolyl, reducing steric effects and modifying electronic interactions. Applications: Potential use in agrochemicals due to structural resemblance to strobilurin fungicides (e.g., kresoxim-methyl) .

2-(Ortho-((2,5-Dimethylphenoxy)Methylene)Phenyl)-3-Methoxy-Acrylic Acid Methyl Ester

- Relevance : Listed in fungicide patents as a respiration inhibitor (Complex III) .

- Key Differences: Contains an acrylate backbone with a phenoxy-methylene group, enabling conjugation with biological targets. Biological Activity: Demonstrates fungicidal properties, unlike this compound, which lacks documented pesticidal activity .

Comparative Analysis: Structural and Functional Properties

Physicochemical Properties

Biological Activity

Methyl 2,2-dimethyl-3-(O-tolyl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and enzymatic studies. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a propanoate backbone with methyl and tolyl substituents. Its molecular formula is , and its structure can be represented as follows:

This unique structure contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound can act as a substrate for esterases, leading to hydrolysis that produces corresponding carboxylic acids and alcohols. This hydrolysis is crucial for its role in biochemical pathways and enzyme-catalyzed reactions.

Enzymatic Interactions

- Esterases : The ester group in the compound is hydrolyzed by esterases, which may lead to various physiological effects depending on the resulting products.

- Cyclooxygenase Inhibition : Similar compounds have shown anti-inflammatory effects through the inhibition of cyclooxygenase enzymes, suggesting potential pathways for this compound.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, although specific mechanisms remain to be fully elucidated.

- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, similar to other structurally related compounds.

- Potential Drug Development Applications : Its structural similarity to biologically active compounds positions it as a candidate for drug development in various therapeutic areas.

Research Findings

Recent studies have explored the biological applications and mechanisms of action of this compound.

Case Studies

- A study investigated the compound's role as a substrate in enzyme-catalyzed reactions, demonstrating its utility in understanding metabolic pathways and enzyme kinetics.

- Another research highlighted its potential as a lead compound in drug development due to its favorable interactions with target enzymes involved in inflammation and microbial resistance.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-hydroxy-3-(m-tolyl)propanoate | Hydroxy group enhances reactivity | |

| Ethyl 2,2-dimethyl-3-oxo-3-(m-tolyl)propanoate | Ketone functional group adds distinct properties | |

| Methyl 2-hydroxy-3-(o-tolyl)propanoate | Ortho substitution affects sterics |

Q & A

Q. What are the optimized synthetic routes for Methyl 2,2-dimethyl-3-(o-tolyl)propanoate, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or esterification reactions. Key steps include:

- Catalytic Systems : Use palladium catalysts for cross-coupling reactions (e.g., α-arylation of esters with chloroarenes) .

- Solvent Optimization : Polar aprotic solvents like DMF or THF enhance reaction efficiency, as noted in analogous ester syntheses .

- Temperature Control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .

Data Table :

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | DMF | 80 | 78 | |

| K₂CO₃ | THF | 60 | 65 |

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) resolves impurities, particularly regioisomers .

- Spectroscopy : ¹H/¹³C NMR confirms the ester group (δ ~3.6–3.8 ppm for methoxy) and o-tolyl substituents (δ ~7.2–7.4 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 235.14 (calculated for C₁₃H₁₈O₂) .

Advanced Research Questions

Q. What are the mechanisms of action of this compound in fungicidal applications?

Methodological Answer: The compound inhibits fungal respiration by targeting mitochondrial Complex III at the Qo site, disrupting electron transport. Comparative studies with azoxystrobin (A.1.1) suggest similar binding kinetics but altered steric interactions due to the o-tolyl group . Key Experiments :

- Enzyme Assays : Measure IC₅₀ values against cytochrome bc₁ complexes isolated from Saccharomyces cerevisiae.

- Resistance Profiling : Test efficacy against QoI-resistant fungal strains to assess cross-resistance risks .

Q. How can computational models predict interactions between this compound and target enzymes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to the Qo site of cytochrome b (PDB: 1NTM). Focus on hydrophobic interactions between the o-tolyl group and Phe129/Leu197 residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of the ligand-enzyme complex under physiological conditions .

Q. How can contradictory data on the compound’s biological activity be resolved?

Methodological Answer: Discrepancies in reported IC₅₀ values may arise from:

- Assay Conditions : Standardize pH (7.4 vs. 6.8) and temperature (25°C vs. 30°C) across studies .

- Structural Analogs : Compare activity with methyl 2,2-dimethyl-3-(p-tolyl)propanoate to isolate steric/electronic effects of the o-tolyl group .

Data Table :

| Derivative | IC₅₀ (μM) | Assay pH | Reference |

|---|---|---|---|

| o-Tolyl variant | 0.45 | 7.4 | |

| p-Tolyl variant | 1.2 | 7.4 |

Methodological Resources

- Synthesis : Refer to CN103814937 and WO2007/101369 for patented protocols .

- Analytical Standards : Use EP-certified impurities (e.g., 3-[4-(2-methylpropyl)phenyl]propanoic acid) for calibration .

- Computational Tools : Access QM/MM workflows in Gaussian 16 for energy minimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.